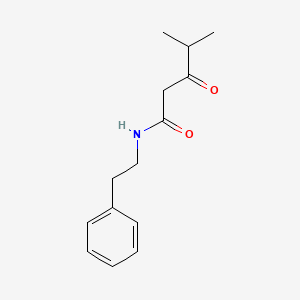![molecular formula C20H17N3O B14242629 N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 315675-76-4](/img/structure/B14242629.png)
N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxybenzylidene group and a phenyldiazenyl group attached to an aniline backbone. Its molecular formula is C20H18N2O, and it has a molecular weight of 302.37 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Quinones, oxidized derivatives
Reduction: Amines, reduced derivatives
Substitution: Substituted aniline derivatives
科学的研究の応用
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural features and functional groups. The methoxybenzylidene and phenyldiazenyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- N-(3-methoxybenzylidene)-o-anisidine
- 2-amino-N-(2-hydroxy-3-methoxybenzylidene)aniline
- N’-(3-methoxybenzylidene)octadecanohydrazide
Uniqueness
N-(3-methoxybenzylidene)-4-(phenyldiazenyl)aniline stands out due to its unique combination of methoxybenzylidene and phenyldiazenyl groups, which confer distinct chemical and biological properties. This compound’s structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
315675-76-4 |
|---|---|
分子式 |
C20H17N3O |
分子量 |
315.4 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C20H17N3O/c1-24-20-9-5-6-16(14-20)15-21-17-10-12-19(13-11-17)23-22-18-7-3-2-4-8-18/h2-15H,1H3 |
InChIキー |
DQNZQXQHIRYVPB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



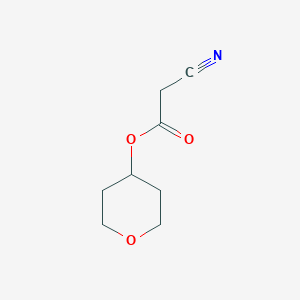

![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
![Decanoic acid, 10-[(2-methoxybenzoyl)amino]-](/img/structure/B14242583.png)

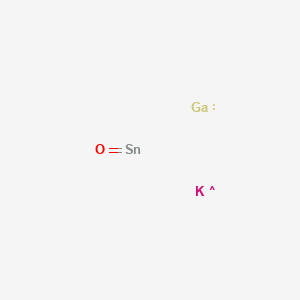
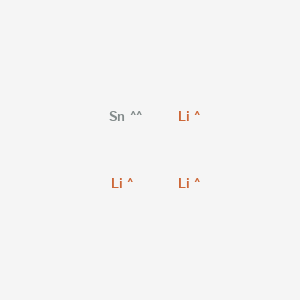
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
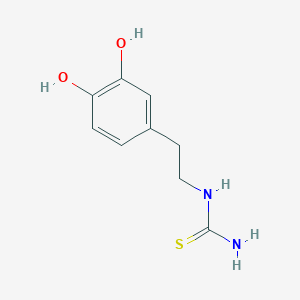
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)

